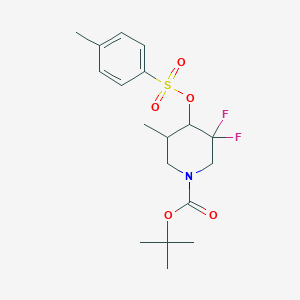![molecular formula C16H15N7O3 B2930650 N-(2H-1,3-benzodioxol-5-yl)-1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide CAS No. 1448030-92-9](/img/structure/B2930650.png)
N-(2H-1,3-benzodioxol-5-yl)-1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2H-1,3-benzodioxol-5-yl)-1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a triazolopyrimidine ring, and an azetidine carboxamide group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
作用机制
Target of Action
The compound, also known as N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide, is a complex molecule that targets various cancer cell lines
Mode of Action
The compound interacts with its targets, leading to changes in the cellular processes. For instance, one of the derivatives of this compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . This suggests that the compound might interact with cellular machinery involved in cell cycle regulation and apoptosis.
Biochemical Pathways
The compound affects the biochemical pathways involved in cell cycle regulation and apoptosis
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells, thereby exhibiting its anticancer activity.
生化分析
Biochemical Properties
The compound interacts with various enzymes and proteins, influencing biochemical reactions . For instance, it has been found to interact with cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins . The compound’s interaction with these enzymes suggests its potential role in modulating inflammatory responses.
Cellular Effects
N-(2H-1,3-benzodioxol-5-yl)-1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide has shown to influence various types of cells and cellular processes . It has been found to be efficacious in tumor cells experiencing glucose starvation, suggesting its potential role in cancer treatment . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms . It has been found to inhibit mitochondrial membrane potential, suggesting its role in modulating energy production within the cell . It also influences gene expression and enzyme activity, further contributing to its diverse effects .
Metabolic Pathways
The compound is likely involved in various metabolic pathways, interacting with enzymes or cofactors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide typically involves multiple steps, including the formation of the benzodioxole and triazolopyrimidine moieties, followed by their coupling with the azetidine carboxamide group. One common synthetic route involves the following steps:
Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Synthesis of Triazolopyrimidine Ring: The triazolopyrimidine ring is often synthesized via a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.
Coupling Reaction: The benzodioxole and triazolopyrimidine moieties are then coupled with an azetidine carboxamide precursor using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
化学反应分析
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine carboxamide group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
N-(2H-1,3-benzodioxol-5-yl)-1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O3/c1-22-14-13(20-21-22)15(18-7-17-14)23-5-9(6-23)16(24)19-10-2-3-11-12(4-10)26-8-25-11/h2-4,7,9H,5-6,8H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYTVDGTRLYZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC5=C(C=C4)OCO5)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
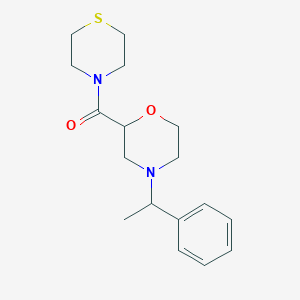
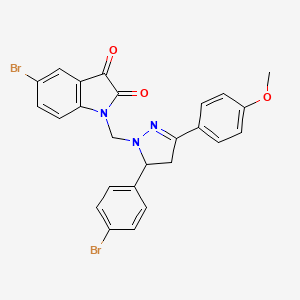
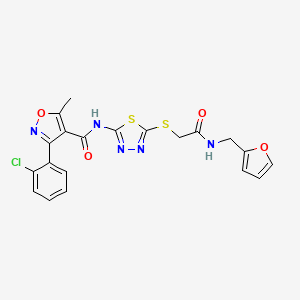
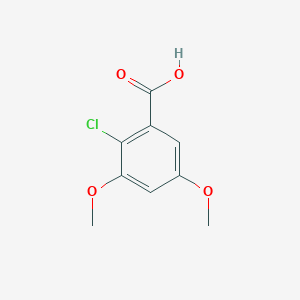
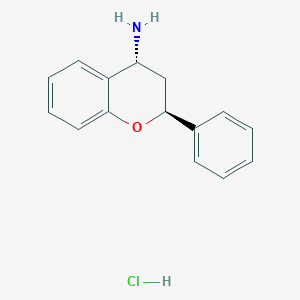
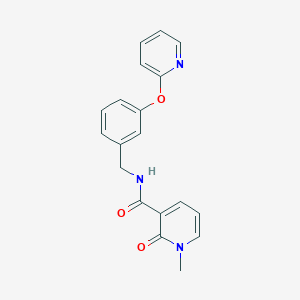
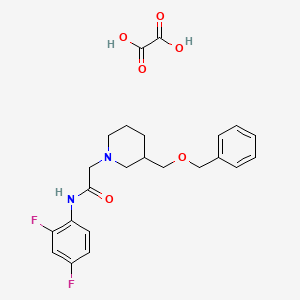
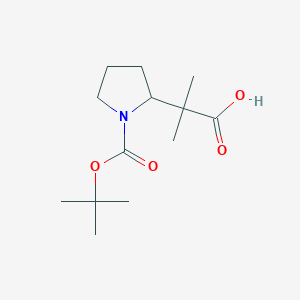
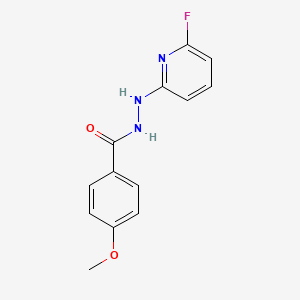
![4-{2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2930584.png)
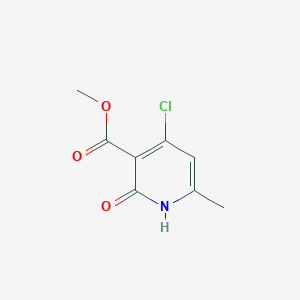
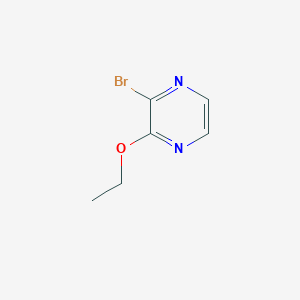
![3-cyclopropyl-6-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2930588.png)
